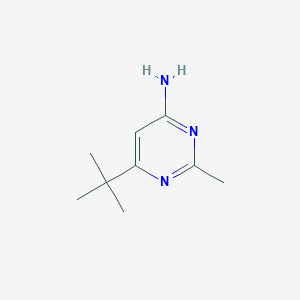

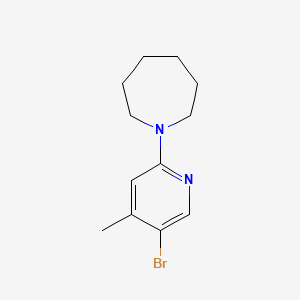

![molecular formula C14H23Cl2N3O B1527907 4-(氨甲基)-N-[2-(吡咯烷-1-基)乙基]苯甲酰胺二盐酸盐 CAS No. 1028338-62-6](/img/structure/B1527907.png)

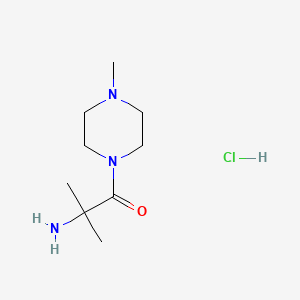

4-(氨甲基)-N-[2-(吡咯烷-1-基)乙基]苯甲酰胺二盐酸盐

描述

Synthesis Analysis

The synthesis of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” is not provided in the search results. Therefore, I am unable to provide a detailed molecular structure analysis .Chemical Reactions Analysis

The specific chemical reactions involving “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” are not provided in the search results. Therefore, I am unable to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” are not provided in the search results. Therefore, I am unable to provide a detailed physical and chemical properties analysis .科学研究应用

药理特性和临床应用

- 相关化合物甲氧氯普胺在促进小肠病变的放射学识别、缓解紧急内窥镜检查和减少术后呕吐方面显示出疗效。它对胃肠道运动的快速影响包括改善胃的张力和蠕动,增强幽门活动,加速胃排空。有趣的是,甲氧氯普胺促进其他药物的吸收,表明其在提高治疗效果方面的潜力 (Pinder 等,2012)。

合成和反应性

- 对芳基亚甲基呋喃酮及其与 C 和 N 亲核试剂的反应进行了系统综述,展示了相关结构在形成各种环状和杂环化合物方面的多功能性。这突出了此类化合物在合成化学中合成具有多种应用的新型分子的潜力 (Kamneva 等,2018)。

在中枢神经系统药物中的潜力

- 一项研究确定了可以作为合成具有中枢神经系统 (CNS) 活性的化合物的前导分子的官能团。这表明此类化合物,包括苯甲酰胺类似物,在开发具有减少副作用的新型 CNS 药物方面的潜力 (Saganuwan,2017)。

环境和分析研究

- 对与苯甲酰胺相关的化合物对羟基苯甲酸酯的环境归宿、行为和毒性进行了综述,表明此类化合物在地表水和沉积物中持续引入和普遍存在。这强调了了解相关化学结构对环境的影响的重要性 (Haman 等,2015)。

缓蚀

- 对与苯甲酰胺具有结构相似性的喹啉衍生物在防腐材料中的应用进行了综述。综述阐明了这些衍生物如何通过其高电子密度与表面金属原子有效形成稳定的螯合络合物,暗示了相关结构在缓蚀中的广泛适用性 (Verma 等,2020)。

作用机制

Target of Action

The primary targets of 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .

Result of Action

The molecular and cellular effects of the action of 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

安全和危害

未来方向

属性

IUPAC Name |

4-(aminomethyl)-N-(2-pyrrolidin-1-ylethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)14(18)16-7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLAMNRKBBMJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

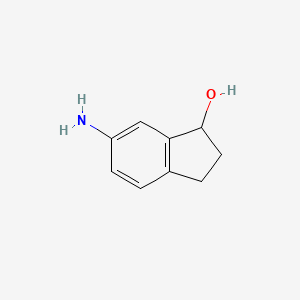

![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)

![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

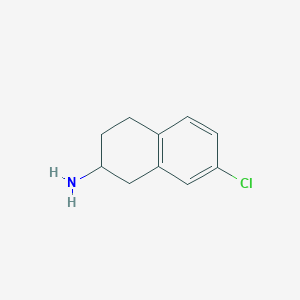

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)

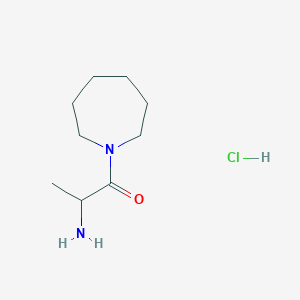

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)